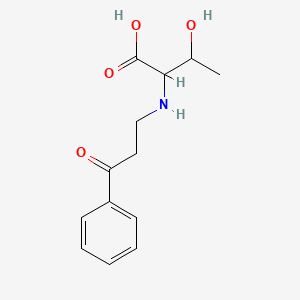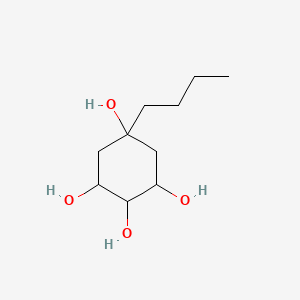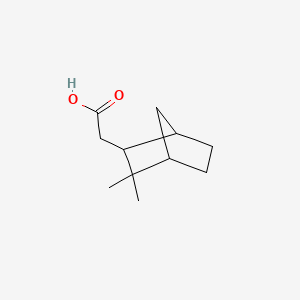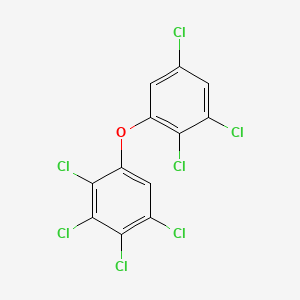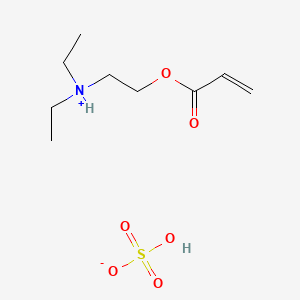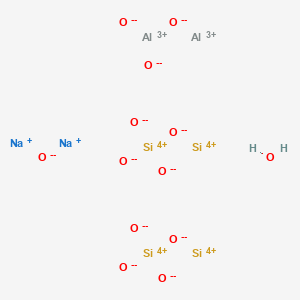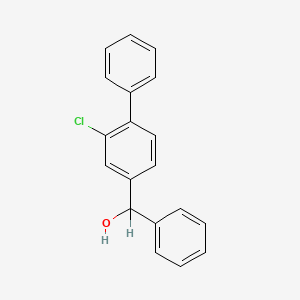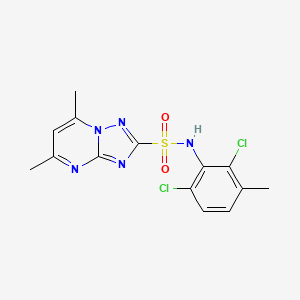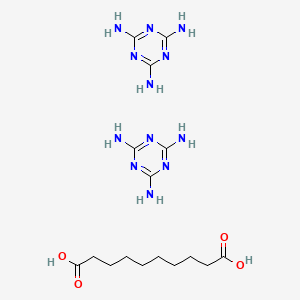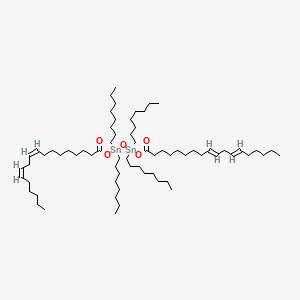
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane is a complex organotin compound It is characterized by its unique structure, which includes two octadeca-9,12-dienoyloxy groups and a tetraoctyldistannoxane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the reaction of octadeca-9,12-dienoic acid with a suitable tin precursor. One common method is to react octadeca-9,12-dienoic acid with tetraoctyltin in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The octadeca-9,12-dienoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane is used as a precursor for the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Organotin compounds are known for their biological activity, and this specific compound may exhibit similar properties.
Medicine
While not widely used in medicine, the compound’s potential antimicrobial properties make it a candidate for further research in the development of new pharmaceuticals.
Industry
In industry, this compound is explored for its use in the production of advanced materials, including polymers and coatings. Its unique structure may impart desirable properties such as increased durability and resistance to degradation.
Mecanismo De Acción
The mechanism by which (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, disrupting normal cellular functions. The tin atoms in the compound may also play a role in its biological activity, potentially interfering with enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannane: Similar structure but lacks the oxane ring.
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane: Similar structure but with different substituents on the tin atoms.
Uniqueness
This compound is unique due to its specific combination of octadeca-9,12-dienoyloxy groups and tetraoctyldistannoxane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and catalysis.
Propiedades
Número CAS |
85938-45-0 |
|---|---|
Fórmula molecular |
C68H130O5Sn2 |
Peso molecular |
1265.2 g/mol |
Nombre IUPAC |
[[[(9E,12E)-octadeca-9,12-dienoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b7-6+,10-9+;7-6-,10-9-;;;;;;; |
Clave InChI |
FWIFMHYWDSHDJV-AGLBIZIMSA-L |
SMILES isomérico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




